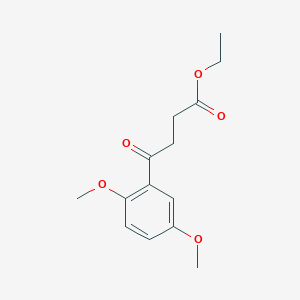
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of phenylbutyrates It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a butyrate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction is carried out in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The mixture is refluxed in benzene to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butanoic acid.
Reduction: Formation of ethyl 4-(2,5-dimethoxyphenyl)-4-hydroxybutyrate.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
作用机制
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another compound with a similar phenyl ring substitution pattern.
Uniqueness: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is unique due to its specific functional groups and the presence of an ester linkage. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
生物活性
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (EDMB) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
EDMB has the molecular formula C14H18O5 and a molecular weight of approximately 266.29 g/mol. The compound features a butyric acid derivative substituted with a 2,5-dimethoxyphenyl group, which enhances its solubility and reactivity. The presence of methoxy groups is significant as they can influence the compound's biological activity through improved binding to target proteins.
The biological activity of EDMB is primarily attributed to its ability to interact with specific enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, modulating key biochemical pathways involved in various cellular processes. The 2,5-dimethoxyphenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects.
Antioxidant Properties
EDMB exhibits potential antioxidant activity, capable of scavenging free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
In vitro studies have demonstrated that EDMB possesses antimicrobial properties against certain bacterial strains. This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacteria.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of EDMB derivatives against various viruses, including influenza A. Some derivatives have shown inhibitory activity with IC50 values as low as 7.53 µmol/L, indicating strong antiviral effects.
Case Studies and Research Findings
-
Cytotoxicity Studies :
Compound Cancer Cell Line IC50 (µg/mL) EDMB MCF-7 6.40 EDMB A-549 22.09 Doxorubicin MCF-7 9.18 Doxorubicin A-549 15.06 - Enzyme Inhibition :
- Comparative Analysis :
属性
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVTVGKBRKLLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645816 |
Source


|
| Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-26-4 |
Source


|
| Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














